(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine
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Overview
Description
(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets . This compound, in particular, features a trifluoromethyl group, which can enhance its metabolic stability and bioavailability.
Preparation Methods
The synthesis of (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which can be derived from commercially available starting materials such as 1-methylindole.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxaldehyde: This compound lacks the trifluoromethyl group, which may result in different biological activities and stability.
1-Methyl-1H-indole-3-acetic acid: This derivative has a carboxylic acid group instead of an amine group, leading to different reactivity and applications.
1-Methyl-1H-indole-3-ethanol: The presence of a hydroxyl group instead of an amine group can alter the compound’s solubility and biological interactions.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its metabolic stability and bioavailability, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(1-methylindol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c1-16-6-8(10(15)11(12,13)14)7-4-2-3-5-9(7)16/h2-6,10H,15H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINLFBJAIXFLHV-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)[C@@H](C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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